molecular formula C12H9ClN4O B6459229 6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2549045-19-2

6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No. B6459229
CAS RN: 2549045-19-2
M. Wt: 260.68 g/mol
InChI Key: COPSKENYGZEJNY-UHFFFAOYSA-N
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Description

“6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine” is a compound that belongs to the class of organic compounds known as pyrimidinamines . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .


Synthesis Analysis

The synthesis of pyrimidinamines involves a series of reactions. A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthesis of new pyrimidine derivatives can be achieved using organolithium reagents .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine” is characterized by a pyrimidine ring linked to a benzoxazole ring via a methylene bridge . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidinamines include nucleophilic aromatic substitution (SNAr) reactions . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

1. Regioselective Synthesis of New Pyrimidine Derivatives This compound can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Fungicidal Activity

Pyrimidinamine derivatives, which include this compound, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .

Inhibition of Collagen Synthesis

This compound has potential applications in the medical field, particularly in the treatment of conditions related to collagen synthesis . It can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Broad-Spectrum Antifungal Activities

Some novel pyrimidine derivatives, including this compound, have shown broad-spectrum antifungal activities . They have shown relatively higher activities, especially to certain types of fungi .

Selective CDK2 Inhibitors

This compound can be used in the development of selective CDK2 inhibitors . Starting from an HTS hit, a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure, which imparted a promising initial selectivity within the CDK family, was successfully scaffold hopped .

6. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β) This compound can potentially inhibit VEGFR-2 and PDGF-β, which are important in the treatment of various diseases .

Mechanism of Action

Pyrimidinamines act as mitochondrial complex I electron transport inhibitors (MET I) . They have a different mode of action from other commercial fungicides, and the resistance of pyrimidinamine fungicides has not been reported so far .

properties

IUPAC Name

6-chloro-N-(pyrimidin-2-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-8-2-3-9-10(6-8)18-12(17-9)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPSKENYGZEJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine

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